molecular formula C18H19N3O B039145 Ondansetron CAS No. 116002-70-1

Ondansetron

Cat. No. B039145
M. Wt: 293.4 g/mol
InChI Key: FELGMEQIXOGIFQ-UHFFFAOYSA-N
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Patent
US05482716

Procedure details

A solution of 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride (1.7 g) in water (17 ml) was treated with 2-methylimidazole (1.4 g) and then heated under reflux for 20 h. The cooled mixture was filtered and the residue washed with water (3×15 ml) to give a product (1.7 g) m.p. 221°-221.5°. This material was recrystallised from methanol to give the title compound (1.4 g) m.p. 231°-232°.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN([CH2:5][CH:6]1[C:18](=[O:19])[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:20])[C:9]=2[CH2:8][CH2:7]1)C.[CH3:21][C:22]1[NH:23][CH:24]=[CH:25][N:26]=1>O>[CH3:20][N:10]1[C:9]2[CH2:8][CH2:7][CH:6]([CH2:5][N:23]3[CH:24]=[CH:25][N:26]=[C:22]3[CH3:21])[C:18](=[O:19])[C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2 |f:0.1|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.CN(C)CC1CCC=2N(C3=CC=CC=C3C2C1=O)C
Name
Quantity
1.4 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
WASH
Type
WASH
Details
the residue washed with water (3×15 ml)

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.